molecular formula C15H15NO4S B6379102 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol CAS No. 1261919-44-1

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol

Cat. No.: B6379102
CAS No.: 1261919-44-1
M. Wt: 305.4 g/mol
InChI Key: LJXPJVPCKLVAEQ-UHFFFAOYSA-N
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Description

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is an organic compound characterized by the presence of a phenol group, a formyl group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol can undergo oxidation to form quinone derivatives.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 6-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxyphenol.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. The dimethylsulfamoyl group may enhance the compound’s solubility and stability, facilitating its interaction with various pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Shares the dimethylsulfamoyl group but lacks the formyl and phenol groups.

    2-Formylphenol: Contains the formyl and phenol groups but lacks the dimethylsulfamoyl group.

Uniqueness

6-(4-N,N-Dimethylsulfamoylphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethylsulfamoyl group enhances its solubility and stability, while the formyl and phenol groups provide sites for further chemical modification.

Properties

IUPAC Name

4-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-16(2)21(19,20)13-8-6-11(7-9-13)14-5-3-4-12(10-17)15(14)18/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXPJVPCKLVAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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